

Spectroscopic Profile of 2-Hydroxyethyl Benzoate: A Technical Guide

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Compound of Interest

Compound Name: 2-Hydroxyethyl benzoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2-Hydroxyethyl benzoate** (CAS No. 94-33-7), a compound with applications in chemical synthesis and as a potential bioactive agent. This document is intended to serve as a core reference for researchers and professionals involved in drug development and analytical sciences, offering detailed spectroscopic data and standardized experimental protocols.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy for **2-Hydroxyethyl benzoate**.

¹H NMR Spectroscopy Data

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for **2-Hydroxyethyl benzoate**.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.93	d	7.6	2H, Ar-H (ortho to C=O)
7.44 - 7.36	m	-	1H, Ar-H (para to C=O)
7.30 - 7.23	m	-	2H, Ar-H (meta to C=O)
4.31 - 4.27	m	-	2H, -OCH ₂ -
3.82 - 3.77	m	-	2H, -CH ₂ OH
3.55	s	-	1H, -OH

Solvent: CDCl₃. The data is compiled from publicly available spectral databases.

¹³C NMR Spectroscopy Data

Table 2: ¹³C NMR Chemical Shifts for **2-Hydroxyethyl benzoate**.

Chemical Shift (δ) ppm	Assignment
167.0	C=O (Ester)
133.1	Ar-C (para to C=O)
129.6	Ar-C (ipso)
128.3	Ar-C (ortho & meta to C=O)
66.5	-OCH ₂ -
60.8	-CH ₂ OH

Solvent: CDCl₃. The data is compiled from publicly available spectral databases.

Mass Spectrometry Data

Table 3: Mass Spectrometry (Electron Ionization) Fragmentation Data for **2-Hydroxyethyl benzoate**.

m/z	Relative Intensity (%)	Putative Fragment Assignment
166	~20	[M] ⁺ (Molecular Ion)
148	~5	[M - H ₂ O] ⁺
122	~80	[C ₆ H ₅ COOH] ⁺
105	100	[C ₆ H ₅ CO] ⁺ (Base Peak)
77	~60	[C ₆ H ₅] ⁺
51	~30	[C ₄ H ₃] ⁺

Source: NIST Mass Spectrometry Data Center. The fragmentation pattern is characteristic of a benzoate ester.

FT-IR Spectroscopy Data

Table 4: Characteristic Infrared Absorption Bands for **2-Hydroxyethyl benzoate**.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
~3400	Broad, Strong	O-H Stretch	Hydroxyl (-OH)
~3060	Medium	C-H Stretch	Aromatic
~2950, ~2880	Medium	C-H Stretch	Aliphatic (-CH ₂ -)
~1720	Strong	C=O Stretch	Ester
~1600, ~1450	Medium to Weak	C=C Stretch	Aromatic Ring
~1270	Strong	C-O Stretch	Ester
~1100	Strong	C-O Stretch	Alcohol

Note: The FT-IR data is based on characteristic absorption frequencies for the functional groups present in **2-Hydroxyethyl benzoate** and may vary slightly based on the experimental conditions.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of **2-Hydroxyethyl benzoate** in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Transfer the solution to a 5 mm NMR tube.

Instrumentation:

- A standard 300, 400, or 500 MHz NMR spectrometer is typically used.
- ^1H NMR Acquisition: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the carbon spectrum. A larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope. The spectral width should encompass the expected range for organic molecules (e.g., 0-200 ppm).

Mass Spectrometry (Electron Ionization)

Sample Introduction:

- A dilute solution of **2-Hydroxyethyl benzoate** in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.
- The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Instrumentation:

- A mass spectrometer equipped with an electron ionization (EI) source is used.
- Ionization: The sample molecules are bombarded with a beam of electrons, typically with an energy of 70 eV, causing ionization and fragmentation.
- Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: An electron multiplier or similar detector records the abundance of each ion.

FT-IR Spectroscopy

Sample Preparation:

- Liquid Film (for molten sample): As **2-Hydroxyethyl benzoate** can be a low-melting solid or an oil, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- KBr Pellet (for solid sample): A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent pellet.
- Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly onto the ATR crystal.

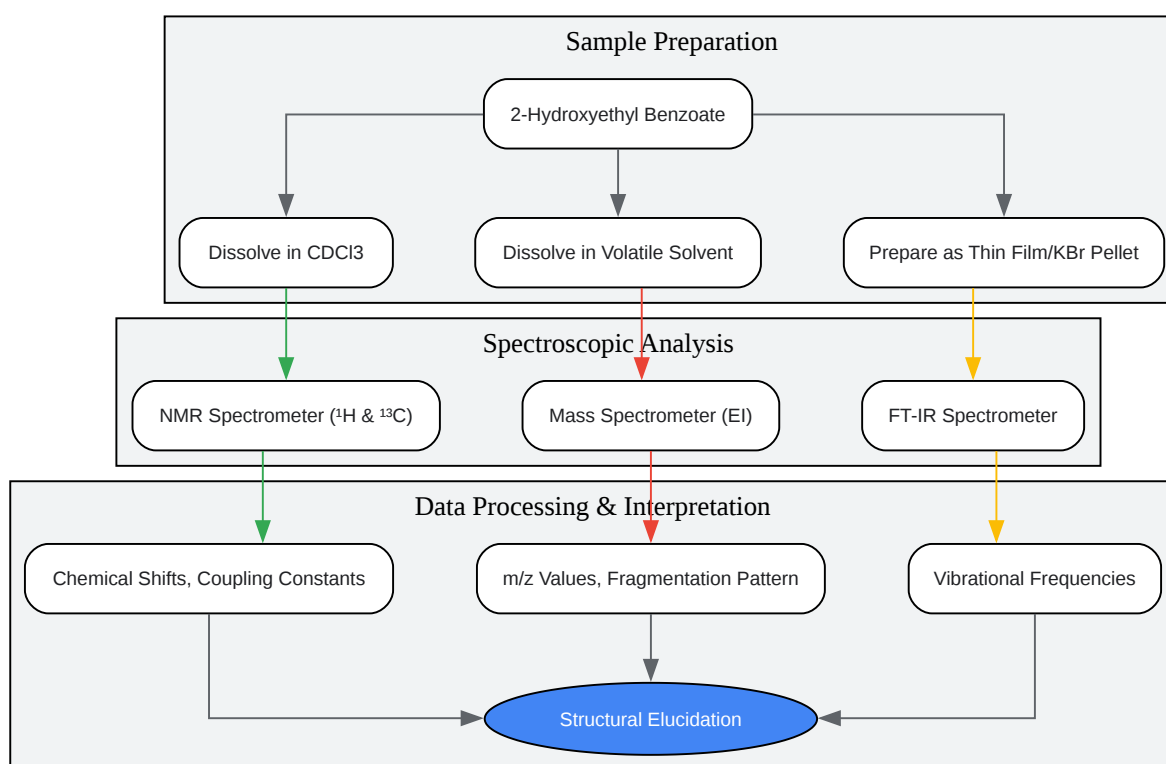
Instrumentation:

- A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- Data Acquisition: The sample is placed in the path of the infrared beam. The instrument records an interferogram, which is then mathematically converted to a spectrum

(transmittance or absorbance vs. wavenumber) via a Fourier transform. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound such as **2-Hydroxyethyl benzoate**.



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Caption: Spectroscopic Analysis Workflow for **2-Hydroxyethyl Benzoate**.

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